molecular formula C12H8F3NO2S B6063178 N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide

Cat. No.: B6063178
M. Wt: 287.26 g/mol
InChI Key: DAKZOPHPKYXTOX-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a trifluoromethoxy group attached to a phenyl ring. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.

Properties

IUPAC Name

N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)18-9-4-1-3-8(7-9)16-11(17)10-5-2-6-19-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKZOPHPKYXTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide typically involves the condensation of 3-(trifluoromethoxy)aniline with thiophene-2-carboxylic acid. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond . The reaction is usually conducted under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards its targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide is unique due to the presence of both the trifluoromethoxy group and the thiophene ring. This combination enhances its chemical stability, lipophilicity, and potential biological activities, making it a valuable compound for various applications .

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